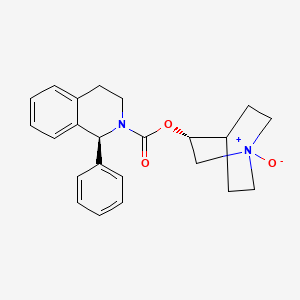

Solifenacin N-oxide

説明

特性

IUPAC Name |

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHAPLMCCXMFAI-QYYKVDRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-28-0 | |

| Record name | Solifenacin N1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLIFENACIN N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solifenacin N-oxide: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a potent and selective M3 muscarinic receptor antagonist, is a widely prescribed therapeutic agent for the treatment of overactive bladder. The metabolic fate of Solifenacin in vivo is of significant interest to drug development professionals for understanding its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic pathway for Solifenacin is the formation of Solifenacin N-oxide. This technical guide provides an in-depth exploration of the discovery of this compound as a major metabolite and a detailed, reproducible protocol for its chemical synthesis.

Discovery of this compound

The discovery of this compound is intrinsically linked to the extensive metabolic studies conducted during the development of Solifenacin. Early pharmacokinetic investigations in humans revealed that Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme[1][2][3].

Subsequent radiolabeled studies were instrumental in identifying and quantifying the metabolic products of Solifenacin. Following oral administration of ¹⁴C-labeled Solifenacin succinate to healthy volunteers, a significant portion of the administered radioactivity was recovered in the urine and feces[1][4]. Analysis of the metabolic profile in urine identified several key metabolites, with this compound emerging as a major, albeit pharmacologically inactive, metabolite[1][5][6].

Quantitative analysis from these studies demonstrated that approximately 18% of the administered Solifenacin dose is eliminated in the form of its N-oxide metabolite[4]. This significant percentage underscores the importance of the N-oxidation pathway in the overall clearance of Solifenacin. The N-oxidation occurs specifically at the nitrogen atom of the quinuclidine ring, a key structural motif of the Solifenacin molecule[2][4]. Further in vitro studies have confirmed that cytochrome P450 enzymes are responsible for this transformation[4].

The identification of this compound as a major metabolite was a critical step in characterizing the drug's disposition and ensuring a comprehensive understanding of its biotransformation pathways. This knowledge is vital for assessing potential metabolic drug interactions and for providing a complete safety profile to regulatory agencies.

Metabolic Pathway of Solifenacin

References

Physicochemical Properties of Solifenacin N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin N-oxide is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1][2][3][4] It is generally considered to be a pharmacologically inactive metabolite.[1][3][4][5] The formation of this compound occurs through the N-oxidation of the quinuclidine ring of the parent compound, a metabolic process primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[6][7][8][9] This document provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and metabolic pathways.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl ester | [1][2][10][11] |

| Synonyms | Solifenacin Impurity I, Solifenacin N1-oxide | [10][12][13] |

| CAS Number | 180272-28-0 | [1][2][10][14] |

| Molecular Formula | C23H26N2O3 | [1][2][10][12][13] |

| Molecular Weight | 378.46 g/mol | [2][10] |

| Appearance | Crystalline solid; White to Off-White Low-Melting Solid | [1][11] |

| Melting Point | >103°C (decomposition) | [15] |

| Solubility | DMF: 10 mg/mL, DMSO: 2 mg/mL, Ethanol: 15 mg/mL | [1] |

| Purity | ≥98% | [1] |

Metabolic Pathway of Solifenacin to this compound

Solifenacin undergoes extensive metabolism in the liver. One of the primary metabolic routes is the N-oxidation of the quinuclidine ring, leading to the formation of this compound. This reaction is predominantly catalyzed by the CYP3A4 isozyme, although other cytochrome P450 enzymes may also be involved.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct oxidation of Solifenacin.[16]

Materials:

-

(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin base)

-

m-chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Sodium thiosulphate

-

Water

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolve Solifenacin base and sodium bicarbonate in dichloromethane and cool the mixture to 5°C.

-

Slowly add m-chloroperbenzoic acid to the solution while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 60 minutes at ambient temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with a sodium thiosulphate solution, followed by a water wash.

-

Distill off the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography with a mobile phase of ethyl acetate and methanol to yield pure this compound.[16]

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound, often as an impurity in Solifenacin drug products.[17][18]

Instrumentation and Conditions:

-

HPLC System: A gradient-reverse phase HPLC system with UV detection.

-

Column: C18 column (e.g., Phenomenex Luna C18, 150x4.6mm, 5µm).[19]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., pH 3.0 1-octane sulphonic acid with OPA) and an organic solvent (e.g., Acetonitrile).[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Injection Volume: 20 µL.[19]

-

Column Temperature: 30°C.[19]

-

Detection: UV detector at 220 nm.[19]

Sample Preparation:

-

Accurately weigh and dissolve the Solifenacin succinate tablet or sample in a mixture of water and acetonitrile to obtain a solution of a known concentration.[17]

Procedure:

-

Inject the prepared sample solution into the HPLC column.

-

Measure the peak area corresponding to this compound at its specific retention time.

-

Quantify the amount of this compound by comparing its peak area to that of a reference standard of known concentration.

Pharmacological Significance

This compound is considered a pharmacologically inactive metabolite of Solifenacin.[1][3][4][5] Studies on the metabolism of Solifenacin have shown that while the parent drug and its 4R-hydroxy metabolite are active, the N-oxide and 4R-hydroxy-N-oxide metabolites do not contribute significantly to the clinical activity.[5][6][8][19] Following oral administration of radiolabelled Solifenacin, approximately 18% of the dose is eliminated in the urine as the N-oxide metabolite.[6][8]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key metabolite of Solifenacin. The presented data on its chemical identity, solubility, and analytical determination are crucial for researchers and professionals involved in the development, manufacturing, and quality control of Solifenacin-based pharmaceuticals. Understanding the formation and characteristics of this inactive metabolite is essential for a comprehensive pharmacological and toxicological assessment of the parent drug.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 180272-28-0|DC Chemicals [dcchemicals.com]

- 5. fda.gov [fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pa2online.org [pa2online.org]

- 8. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solifenacin - Wikipedia [en.wikipedia.org]

- 10. This compound | 180272-28-0 | IS27854 | Biosynth [biosynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Solifenacin EP Impurity I | CAS No- 180272-28-0 | Simson Pharma Limited [simsonpharma.com]

- 13. GSRS [precision.fda.gov]

- 14. This compound | CAS#:180272-28-0 | Chemsrc [chemsrc.com]

- 15. This compound | 180272-28-0 [chemicalbook.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. WO2015170237A1 - Stable solifenacin composition - Google Patents [patents.google.com]

- 18. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrpr.com [ijrpr.com]

Solifenacin N-oxide as a metabolite of Solifenacin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While Solifenacin itself is the primary active moiety, its biotransformation leads to the formation of several metabolites. Among these, Solifenacin N-oxide is a notable, albeit pharmacologically inactive, product of metabolism. This technical guide provides a comprehensive overview of this compound, detailing its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism research and the development of related compounds.

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved[1][2][3]. The metabolic pathways include N-oxidation and hydroxylation. The N-oxidation of the quinuclidinyl nitrogen results in the formation of this compound. Another major metabolite is 4R-hydroxy solifenacin, which is pharmacologically active but present at low concentrations. Further oxidation can lead to the formation of 4R-hydroxy-N-oxide solifenacin.

Pharmacokinetics of Solifenacin and its Metabolites

Following oral administration, Solifenacin is well-absorbed, with an absolute bioavailability of approximately 90%[1][3][4]. Peak plasma concentrations are typically reached within 3 to 8 hours[1][5]. The drug is extensively bound to plasma proteins (~98%), primarily to α1-acid glycoprotein[1][2][3]. The elimination half-life of Solifenacin is long, ranging from 45 to 68 hours, which allows for once-daily dosing[1].

After a 10 mg oral dose of radiolabeled Solifenacin, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces over 26 days[1][2]. Less than 15% of the dose is excreted as unchanged Solifenacin in the urine[1][2]. The major metabolites identified in urine are this compound, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide solifenacin[1][2]. In feces, 4R-hydroxy solifenacin is the major metabolite identified[1][2]. While this compound is a significant metabolite in terms of excretion, it is considered pharmacologically inactive[1][6].

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adults

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | ~90% | [1][3][4] |

| Tmax (Time to Peak Plasma Concentration) | 3 - 8 hours | [1][5] |

| Distribution | ||

| Protein Binding | ~98% | [1][2][3] |

| Volume of Distribution (Vd) | ~600 L | [5] |

| Metabolism | ||

| Primary Enzyme | CYP3A4 | [1][2][3] |

| Elimination | ||

| Elimination Half-life (t½) | 45 - 68 hours | [1] |

| Total Clearance | 7 - 14 L/h | [5] |

| Excretion (after 10 mg oral dose) | ||

| Radioactivity in Urine | 69.2% | [1][2] |

| Radioactivity in Feces | 22.5% | [1][2] |

| Unchanged Solifenacin in Urine | <15% | [1][2] |

Table 2: Major Metabolites of Solifenacin

| Metabolite | Pharmacological Activity | Key Enzyme(s) | Notes | Reference(s) |

| This compound | Inactive | CYP3A4 | A major metabolite found in urine. | [1][6] |

| 4R-hydroxy solifenacin | Active | CYP3A4 | Present at low concentrations in plasma. | [1] |

| 4R-hydroxy-N-oxide solifenacin | Inactive | CYP3A4 | Found in urine. | [1][2] |

| N-glucuronide solifenacin | Inactive | UGTs | Found in human plasma. | [1] |

Experimental Protocols

The identification and quantification of Solifenacin and its metabolites, including this compound, rely on sophisticated analytical techniques and carefully designed in vitro and in vivo studies.

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are crucial for elucidating the metabolic pathways and identifying the enzymes responsible for drug metabolism.

Objective: To determine the metabolic profile of Solifenacin and identify the formation of this compound in a controlled in vitro system.

Materials:

-

Solifenacin succinate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

CYP3A4 inhibitor (e.g., ketoconazole) for reaction phenotyping

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: A typical incubation mixture contains Solifenacin, HLMs, and phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify Solifenacin and its metabolites, including this compound.

-

Reaction Phenotyping: To confirm the role of CYP3A4, parallel incubations are performed in the presence of a specific CYP3A4 inhibitor like ketoconazole. A significant reduction in the formation of this compound in the presence of the inhibitor confirms the involvement of CYP3A4.

In Vivo Human Metabolism Studies

In vivo studies in human volunteers are essential for understanding the complete pharmacokinetic and metabolic profile of a drug in a physiological setting.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Solifenacin and its metabolites, including this compound, in healthy human subjects.

Procedure:

-

Study Population: A cohort of healthy volunteers is recruited for the study.

-

Drug Administration: A single oral dose of radiolabeled ([14C]) Solifenacin is administered to the subjects.

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over an extended period (e.g., up to 26 days) to capture the complete elimination profile.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma. Plasma samples are analyzed for total radioactivity and for the concentrations of Solifenacin and its metabolites.

-

Urine and Feces: The total radioactivity in urine and feces is measured to determine the routes and extent of excretion.

-

-

Metabolite Profiling and Identification:

-

Plasma, urine, and feces samples are subjected to chromatographic separation (e.g., HPLC).

-

The radioactive peaks are detected, and the corresponding fractions are collected.

-

The structure of the metabolites in these fractions is elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

Pharmacokinetic Analysis: The concentration-time data for Solifenacin and its metabolites are used to calculate key pharmacokinetic parameters.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Key Components of a Validated LC-MS/MS Method:

-

Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Chromatographic Separation: Use of an appropriate HPLC or UPLC column and mobile phase to achieve good separation of Solifenacin and its metabolites from endogenous matrix components.

-

Mass Spectrometric Detection: Optimization of mass spectrometer parameters, including ionization source (e.g., electrospray ionization - ESI), and selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) for both the analyte and a stable isotope-labeled internal standard.

-

Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Example of LC-MS/MS Parameters for Solifenacin Analysis[7][8]

| Parameter | Description |

| Chromatography | |

| Column | C18 or similar reverse-phase column |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Solifenacin: e.g., m/z 363.2 -> 193.1Internal Standard (Solifenacin-d5): e.g., m/z 368.2 -> 198.1 |

Conclusion

This compound is a primary, yet pharmacologically inactive, metabolite of Solifenacin, formed predominantly through CYP3A4-mediated N-oxidation. Its characterization has been essential in understanding the overall disposition of Solifenacin. While detailed pharmacokinetic data for this compound itself are not extensively reported, its role in the excretory profile of the parent drug is well-established. The experimental protocols outlined in this guide, particularly those employing human liver microsomes and advanced analytical techniques like LC-MS/MS, are fundamental to the study of such metabolites. A thorough understanding of the formation and fate of metabolites like this compound is critical for a comprehensive assessment of a drug's safety and efficacy, providing invaluable information for drug development professionals and researchers in the field of pharmacology and drug metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Solifenacin demonstrates high absolute bioavailability in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique | Tropical Journal of Pharmaceutical Research [ajol.info]

In-depth Technical Guide: The Inactive Nature of Solifenacin N-oxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its clinical efficacy and safety profile are influenced by its metabolism, which primarily occurs in the liver. A key metabolite in this process is Solifenacin N-oxide. This technical guide provides a comprehensive overview of the existing scientific evidence that establishes this compound as a pharmacologically inactive metabolite. Through an examination of its metabolic pathway, receptor binding affinity, and functional activity, this document demonstrates that this compound does not contribute to the clinical effects of the parent drug. This information is critical for researchers and professionals involved in the development and evaluation of antimuscarinic agents.

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, with the primary route of elimination mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[1][2] Alternate metabolic pathways also exist.[1] The metabolic processes include N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[1]

Following oral administration, solifenacin is converted into one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three pharmacologically inactive metabolites: N-glucuronide, 4R-hydroxy-N-oxide of solifenacin, and this compound.[1][3] While the 4R-hydroxy solifenacin does exhibit pharmacological activity, it is present at low concentrations and is considered unlikely to contribute significantly to the clinical effects of solifenacin.[1][3] The other three metabolites, including the N-oxide, are considered pharmacologically inactive.[1][3]

The major metabolites identified in urine are this compound, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin.[1]

Pharmacological Inactivity of this compound

The assertion of this compound's inactivity is based on its lack of significant affinity for muscarinic receptors and its consequent inability to elicit a functional response.

Muscarinic Receptor Binding Affinity

While specific quantitative binding data (e.g., Ki or IC50 values) for this compound is not extensively detailed in publicly available literature, regulatory documents and pharmacology databases consistently classify it as inactive.[1][3][4] This classification implies that in standard radioligand binding assays, this compound would exhibit significantly lower affinity for muscarinic receptors compared to the parent compound, solifenacin.

For context, solifenacin itself demonstrates high affinity for muscarinic receptors, particularly the M3 subtype, which is crucial for its therapeutic effect on bladder smooth muscle.[5][6]

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Solifenacin

| Receptor Subtype | Ki (nM) |

| M1 | 26[5] |

| M2 | 170[5] |

| M3 | 12[5] |

| M4 | 110[5] |

| M5 | 31[5] |

The lack of significant binding of this compound to these receptors is the primary determinant of its pharmacological inactivity.

Functional Activity

Consistent with its low binding affinity, this compound is considered to be functionally inactive. This means it does not act as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity) at physiologically relevant concentrations. Functional assays, such as isolated organ bath experiments measuring smooth muscle contraction or in vitro assays monitoring second messenger signaling, would be expected to show no significant effect of this compound.

Experimental Protocols for Assessing Muscarinic Receptor Activity

The determination of the pharmacological activity of compounds like this compound relies on established in vitro experimental protocols. The following are representative methodologies that would be employed to confirm its inactive nature.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

Protocol Details:

-

Materials:

-

Cell membranes from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand, such as [3H]-N-methylscopolamine ([3H]NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Test compound (this compound) and a reference compound (solifenacin).

-

A high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath Functional Assay

This assay assesses the functional effect of a compound on smooth muscle tissue.

Protocol Details:

-

Tissue Preparation:

-

Isolate a smooth muscle tissue rich in muscarinic receptors, such as the guinea pig ileum or rat urinary bladder.

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

-

Procedure:

-

Record the isometric tension of the muscle strip.

-

Induce contraction by adding a muscarinic agonist (e.g., carbachol).

-

Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to determine its ability to relax the pre-contracted tissue (antagonist effect).

-

-

Data Analysis:

-

Measure the degree of inhibition of the agonist-induced contraction at each concentration of the test compound.

-

For an inactive compound like this compound, no significant relaxation of the contracted tissue would be expected.

-

Conclusion

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

The Role of CYP3A4 in the Biotransformation of Solifenacin to Solifenacin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. A key metabolic pathway is the formation of solifenacin N-oxide (M2), a pharmacologically inactive metabolite. Understanding the enzymatic processes governing this transformation is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Solifenacin Metabolism Overview

Solifenacin is extensively metabolized in the liver, with CYP3A4 being the primary enzyme responsible for its overall clearance.[1][2][3] Several metabolites have been identified in human plasma and urine, including a pharmacologically active metabolite, 4R-hydroxy solifenacin (M3), and three inactive metabolites: this compound (M2), 4R-hydroxy-N-oxide of solifenacin (M4), and the N-glucuronide of solifenacin.[2][4] While CYP3A4 is the major contributor to the formation of the active M3 metabolite, the pathway leading to the N-oxide metabolite is more complex.[1]

The Multifaceted Nature of this compound Formation

In vitro studies utilizing human liver microsomes have demonstrated that the formation of this compound (M2) is not exclusively catalyzed by a single enzyme. Instead, it is understood that "many isoenzymes" contribute to this metabolic step.[1] This suggests a degree of metabolic redundancy, which can have significant implications for drug interaction potential and the impact of genetic polymorphisms in drug-metabolizing enzymes.

In addition to cytochrome P450 enzymes, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to be involved in the N-oxidation of various xenobiotics, particularly those containing tertiary amine structures like solifenacin.[5][6] Therefore, it is plausible that FMOs also play a role in the formation of this compound, further contributing to the complexity of this metabolic pathway.

Quantitative Analysis of this compound Formation

The following table summarizes the available quantitative data on the kinetics of this compound formation in human liver microsomes. This data provides a general overview of the enzymatic efficiency of this metabolic pathway in a mixed-enzyme system.

Table 1: Kinetic Parameters for Solifenacin Metabolite Formation in Human Liver Microsomes

| Metabolite | Parameter | Value | Reference |

| This compound (M2) | Km (μM) | 64 - 93 | [1] |

| Vmax (pmol/min/mg protein) | 393 - 440 | [1] | |

| 4R-hydroxysolifenacin (M3) | Km (μM) | 43 - 56 | [1] |

| Vmax (pmol/min/mg protein) | 55 - 62 | [1] |

Note: Data for M2 formation represents the combined activity of all contributing enzymes in the human liver microsome preparation.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following section outlines a representative protocol for an in vitro experiment to determine the kinetics of this compound formation using human liver microsomes. This protocol is a composite based on standard methodologies in the field.

In Vitro Incubation for Solifenacin Metabolism

1. Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Solifenacin succinate

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., a stable isotope-labeled solifenacin)

2. Incubation Procedure:

-

Prepare a stock solution of solifenacin succinate in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding solifenacin at various concentrations (e.g., ranging from 0.1 to 200 µM) to the pre-warmed microsome mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile, containing the internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases, such as a mixture of acetonitrile and water with a modifier like formic acid, to separate solifenacin and its metabolites.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify solifenacin and this compound based on their unique precursor-to-product ion transitions.

4. Data Analysis:

-

Generate a standard curve for this compound to quantify its formation.

-

Plot the rate of this compound formation against the substrate (solifenacin) concentration.

-

Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the kinetic parameters, Km and Vmax.

Conclusion

While CYP3A4 is unequivocally the principal enzyme governing the overall metabolism of solifenacin, the formation of its inactive N-oxide metabolite is a more complex process involving multiple enzymatic players. The available kinetic data from human liver microsome studies provide a composite view of this metabolic pathway. The involvement of various CYP isoenzymes and potentially FMOs highlights the robustness of this detoxification route. For drug development professionals, this understanding is crucial for accurately predicting the drug interaction profile of solifenacin and for interpreting variability in patient response. Further research using recombinant human enzymes is warranted to delineate the specific contribution of each enzyme to this compound formation, which would provide a more complete picture of this important metabolic pathway.

References

- 1. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure of Solifenacin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Solifenacin N-oxide, a significant impurity and metabolite of the anticholinergic drug Solifenacin. Understanding the structure and formation of this N-oxide is critical for ensuring the quality, safety, and efficacy of Solifenacin-based pharmaceutical products. This document details the synthetic pathway, analytical methodologies for identification, and key spectroscopic data for the definitive structural confirmation of this compound.

Synthesis and Formation of this compound

This compound is primarily formed through the oxidation of the quinuclidine nitrogen atom of the Solifenacin molecule.[1][2] This oxidation can occur during the synthesis process, forced degradation studies, or as a metabolic process in vivo.[1][3] A common laboratory synthesis involves the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to effect the N-oxidation.

Synthetic Pathway

The formation of this compound from Solifenacin is a direct oxidation reaction.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of this compound[4]

A detailed experimental protocol for the synthesis of this compound is outlined below:

-

Reaction Setup: (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin base, 19.0 g) is dissolved in dichloromethane (200 ml) in a round bottom flask. Sodium bicarbonate (5.16 g) is added to the solution, which is then cooled to 5°C.

-

Addition of Oxidizing Agent: m-chloroperbenzoic acid (14.10 g) is added slowly to the reaction mixture, ensuring the temperature is maintained below 10°C.

-

Reaction Progression: The mixture is stirred for 60 minutes at ambient temperature.

-

Quenching: The reaction is quenched by the addition of water (250 ml).

-

Work-up: The organic layer is separated and washed sequentially with a solution of sodium thiosulphate (25.0 g) in water (250 ml) and then with fresh water (75 ml).

-

Isolation of Crude Product: The solvent is removed by distillation under reduced pressure at a temperature below 55°C to yield the crude (1'S,3'R)-1'-oxido quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (19.85 g).

-

Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol to afford pure this compound (16.5 g).

Analytical Methodologies for Impurity Identification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Solifenacin and its impurities.[4] A typical workflow for the identification and characterization of impurities like this compound is depicted below.

References

A Comprehensive Technical Guide to Solifenacin N-oxide (CAS 180272-28-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin N-oxide (CAS 180272-28-0) is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist utilized in the management of overactive bladder. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis and analytical methodologies, and its metabolic pathway. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction

Solifenacin acts as a competitive antagonist at M2 and M3 muscarinic receptors in the bladder, mitigating the symptoms of overactive bladder[1]. The parent compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites[2][3][4][5]. Among these, this compound is a significant, albeit pharmacologically inactive, metabolite[6][7][8][9][10][11]. Understanding the properties and formation of this metabolite is crucial for comprehensive pharmacokinetic and safety assessments of Solifenacin.

Chemical and Physical Properties

This compound is identified as a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 180272-28-0 | [12] |

| Molecular Formula | C₂₃H₂₆N₂O₃ | [12][13][14][15] |

| Molecular Weight | 378.46 g/mol | [12][13][14] |

| IUPAC Name | [(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Synonyms | (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Oxido-1-azabicyclo[2.2.2]oct-3-yl Ester, Solifenacin Impurity I | [5][12] |

| Solubility | Slightly soluble in DMSO (Heated) and Methanol | [5][14] |

| Storage Temperature | -20°C Freezer or <-15°C | [5][12] |

Metabolism of Solifenacin to this compound

Solifenacin undergoes extensive hepatic metabolism. The formation of this compound occurs through the N-oxidation of the quinuclidinyl ring of the parent molecule[7][8]. While CYP3A4 is the primary enzyme responsible for the overall metabolism of Solifenacin, the formation of the N-oxide metabolite (referred to as M2 in some studies) can be mediated by multiple CYP isoenzymes[2][3][4][12].

References

- 1. DSpace [diposit.ub.edu]

- 2. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. pa2online.org [pa2online.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

The Metabolic Journey of Solifenacin: An In-depth Technical Guide to N-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Solifenacin N-oxide, a significant metabolite of the widely prescribed anticholinergic agent, Solifenacin. Understanding this metabolic route is crucial for a complete picture of the drug's pharmacokinetics and disposition. This document delves into the enzymatic processes, quantitative data, and experimental methodologies relevant to the N-oxidation of Solifenacin.

Introduction to Solifenacin Metabolism

Solifenacin, a tertiary amine, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved in its overall clearance.[1] Following oral administration, only a small fraction (approximately 7% to 13%) of the Solifenacin dose is excreted unchanged in the urine.[1] The metabolism of Solifenacin gives rise to several metabolites, with the main ones identified in human plasma and urine being the N-oxide of Solifenacin, 4R-hydroxy Solifenacin, and 4R-hydroxy-N-oxide of Solifenacin.[2][3] The N-glucuronide is another inactive metabolite found in human plasma.[2] While 4R-hydroxy Solifenacin is pharmacologically active, its low concentrations suggest it does not significantly contribute to the clinical effects of the parent drug.[2] The N-oxide metabolite, the focus of this guide, is considered pharmacologically inactive.[2]

The N-Oxidation Pathway of Solifenacin

The formation of this compound occurs through the N-oxidation of the quinuclidin ring of the Solifenacin molecule.[4] This biotransformation is a key pathway in the metabolic clearance of the drug.

In vitro studies utilizing human liver microsomes have demonstrated the formation of this compound (referred to as M2 in some studies).[5] While the formation of the 4R-hydroxy metabolite (M3) is predominantly catalyzed by CYP3A4, the N-oxidation to M2 has been shown to be mediated by multiple CYP isoenzymes.[5] This suggests a broader enzymatic basis for this specific metabolic step.

Although CYP enzymes are clearly involved, the potential contribution of Flavin-containing monooxygenases (FMOs) to the N-oxidation of a tertiary amine like Solifenacin should also be considered, as FMOs are known to catalyze such reactions.[6] However, specific studies confirming the role of FMOs in Solifenacin metabolism are not yet prominent in the literature.

Figure 1: Metabolic pathway of Solifenacin.

Quantitative Analysis of N-Oxide Formation

In vitro studies with human liver microsomes have provided valuable quantitative data on the enzyme kinetics of this compound formation. These parameters are essential for predicting the metabolic fate of the drug and potential drug-drug interactions.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 64 - 93 µM | [5] |

| Maximum Velocity (Vmax) | 393 - 440 pmol/min/mg protein | [5] |

Table 1: Enzyme Kinetic Parameters for this compound Formation in Human Liver Microsomes

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a general experimental protocol for the in vitro investigation of Solifenacin metabolism to its N-oxide, based on methodologies commonly employed for such studies.

Materials

-

Solifenacin succinate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS analysis

-

Recombinant human CYP isoenzymes (optional, for reaction phenotyping)

-

Specific CYP inhibitors (optional, for reaction phenotyping)

Incubation Procedure

-

Preparation of Incubation Mixture: A typical incubation mixture in a final volume of 200 µL would contain phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and Solifenacin at various concentrations (e.g., 0.1 to 200 µM).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period, typically up to 60 minutes.

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and its metabolites, is then collected for analysis.

Analytical Method

The quantification of Solifenacin and its N-oxide metabolite is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the required sensitivity and selectivity for accurately measuring the concentrations of the parent drug and its metabolites in a complex biological matrix.

Figure 2: In vitro metabolism workflow.

Reaction Phenotyping

To precisely identify the enzymes responsible for Solifenacin N-oxidation, reaction phenotyping studies are essential. These studies can be conducted using two primary approaches:

-

Recombinant Enzymes: Incubating Solifenacin with a panel of individual, cDNA-expressed human CYP enzymes allows for the direct assessment of each enzyme's capacity to form the N-oxide metabolite.

-

Chemical Inhibition: Utilizing selective chemical inhibitors for specific CYP isoforms in incubations with human liver microsomes can help deduce the contribution of each enzyme to the overall metabolism.

As mentioned, in vitro studies with 14 different cDNA expressed CYP isoenzymes have indicated that the formation of this compound is not limited to a single enzyme but is carried out by multiple isoenzymes.[5]

Conclusion

The N-oxidation of Solifenacin is a significant metabolic pathway contributing to its clearance. This biotransformation, occurring on the quinuclidin ring, is catalyzed by multiple cytochrome P450 isoenzymes in the liver. The provided quantitative kinetic data from in vitro human liver microsome studies offers valuable insight for drug development professionals. The detailed experimental methodologies and analytical approaches described in this guide serve as a foundational resource for researchers investigating the metabolism of Solifenacin and similar compounds. Further research to delineate the precise contribution of individual CYP enzymes and the potential role of FMOs would provide an even more complete understanding of this important metabolic process.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. pa2online.org [pa2online.org]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

Solifenacin N-oxide: An In-depth Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. As with any pharmaceutical compound, a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This technical guide focuses on Solifenacin N-oxide, a primary oxidative degradation product and a known human metabolite of Solifenacin. This document provides a comprehensive overview of the formation, identification, and quantification of this impurity, along with detailed experimental protocols and relevant pharmacological context. The information presented herein is intended to support researchers and drug development professionals in controlling and monitoring this compound in drug substance and product formulations.

Introduction to Solifenacin and the Significance of N-oxide Impurity

Solifenacin exerts its therapeutic effect by antagonizing M3 muscarinic receptors in the bladder, leading to a reduction in smooth muscle contraction and an increase in bladder capacity. The synthesis and storage of Solifenacin can lead to the formation of various impurities. This compound is a significant impurity that arises from the oxidation of the quinuclidine ring of the Solifenacin molecule. Its presence in the final drug product must be carefully controlled to meet regulatory requirements. Notably, this compound is also an inactive metabolite of Solifenacin, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1][2]

Formation and Characterization of this compound

This compound, chemically named (3R)-3-[[(1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl]oxy]-1-azabicyclo[2.2.2]octane 1-oxide, is primarily formed under oxidative stress conditions.[3] Forced degradation studies have demonstrated that Solifenacin is susceptible to oxidation, leading to the generation of the N-oxide impurity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₆N₂O₃ | [4] |

| Molecular Weight | 378.47 g/mol | [4] |

| CAS Number | 180272-28-0 | [4] |

| Appearance | Crystalline solid | [4] |

Diagram 1: Formation of this compound

The following diagram illustrates the oxidative degradation pathway of Solifenacin to this compound.

Caption: Oxidative formation of this compound from Solifenacin.

Quantitative Analysis of this compound

The control of this compound levels is crucial for product quality. Regulatory guidelines often specify limits for known impurities. For instance, a stable pharmaceutical composition of Solifenacin has been described to contain less than 0.1% of the N-oxide impurity, with a preferred limit of 0.03%.

Table 2: Summary of Solifenacin Degradation under Stress Conditions

| Stress Condition | Reagent/Parameters | Degradation of Solifenacin (%) | Reference |

| Acid Hydrolysis | 1N HCl, 6 hours, 60°C | No significant degradation observed | [1] |

| Base Hydrolysis | 1N NaOH, 6 hours, 60°C | No significant degradation observed | [1] |

| Oxidative | 20% H₂O₂, 6 hours, 60°C | Significant degradation observed | [1] |

| Thermal | 105°C, 6 hours | No significant degradation observed | [1] |

| Photolytic | 1.2 million lux hours, 200 Watt hours | No significant degradation observed | [1] |

| Humidity | 90% RH, 72 hours | No significant degradation observed | [1] |

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound for use as a reference standard.

Materials:

-

Solifenacin

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Sodium thiosulfate

-

Ethyl acetate

-

Methanol

-

Water

Procedure:

-

Dissolve Solifenacin (19.0 g) and sodium bicarbonate (5.16 g) in dichloromethane (200 ml) in a round bottom flask and cool the mixture to 5°C.[4]

-

Slowly add m-chloroperbenzoic acid (14.10 g) to the solution while maintaining the temperature below 10°C.[4]

-

Stir the reaction mixture for 60 minutes at ambient temperature.[4]

-

Quench the reaction by adding water (250 ml).[4]

-

Separate the organic layer and wash it with a solution of sodium thiosulfate (25.0 g) in water (250 ml), followed by a wash with fresh water (75 ml).[4]

-

Distill off the solvent under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to yield pure this compound.[4]

Analytical Method for Quantification of this compound (RP-HPLC)

This section outlines a stability-indicating RP-HPLC method for the quantification of Solifenacin and its impurities, including this compound.

Table 3: HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | pH 3.0 1-octane sulfonic acid with OPA: Acetonitrile (60:40) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection Wavelength | 220 nm | [1] |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient | |

| Mode | Isocratic | [1] |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Solifenacin succinate working standard. Further dilute to a suitable concentration (e.g., 10-80 µg/ml) with the mobile phase.

-

Sample Solution (Tablets): Weigh and finely powder 10 tablets. Transfer a portion of the powder equivalent to a specific amount of Solifenacin succinate into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

Validation Parameters (as per ICH guidelines):

-

Specificity: The method should be able to resolve the Solifenacin peak from peaks of its degradation products, including this compound.

-

Linearity: Demonstrated over a concentration range of 10-80 µg/ml with a correlation coefficient (r²) > 0.999.[1]

-

Accuracy: Determined by recovery studies, typically in the range of 98-102%.[5]

-

Precision: Assessed by repeatability (intraday) and intermediate precision (interday), with RSD values typically less than 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or calibration curve slope.

-

Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, mobile phase composition, and pH.

Diagram 2: Analytical Workflow for this compound Quantification

Caption: A typical workflow for the analysis of this compound impurity.

Pharmacological Context and Signaling Pathways

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is prevalent in the bladder smooth muscle. By blocking these receptors, Solifenacin reduces bladder muscle contractions.

This compound is considered an inactive metabolite.[1] This implies that it does not significantly contribute to the therapeutic effect or the side-effect profile of Solifenacin at the concentrations typically found in vivo. The primary metabolic pathway involves the N-oxidation of the quinuclidine ring by CYP3A4 enzymes in the liver.

Diagram 3: Solifenacin Mechanism of Action

Caption: Simplified signaling pathway of Solifenacin and its metabolism.

Conclusion

This compound is a critical impurity to monitor in the development and manufacturing of Solifenacin drug products. Its formation is primarily linked to oxidative degradation. This guide has provided a comprehensive overview of its properties, formation, and analytical control. The detailed experimental protocols for synthesis and quantification, along with the summary of degradation behavior, offer valuable resources for researchers and quality control professionals. A thorough understanding and control of this compound are essential for ensuring the quality, safety, and efficacy of Solifenacin-containing medications.

References

- 1. ijrpr.com [ijrpr.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. akjournals.com [akjournals.com]

Formation of Solifenacin N-oxide under Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder. Its metabolism is complex, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including Solifenacin N-oxide. This technical guide explores the formation of this compound, with a particular focus on the potential influence of oxidative stress on this metabolic pathway. While direct enzymatic studies under oxidative stress are not extensively reported in the literature, chemical principles and data from related studies suggest that conditions of oxidative stress may enhance the N-oxidation of Solifenacin. This document provides a comprehensive overview of the metabolic pathways of Solifenacin, detailed experimental protocols to investigate the impact of oxidative stress on its metabolism, and a discussion of the potential signaling pathways involved.

Introduction to Solifenacin and its Metabolism

Solifenacin is a tertiary amine that undergoes extensive hepatic metabolism. The primary enzyme responsible for its biotransformation is CYP3A4, with minor contributions from other CYP enzymes such as CYP1A1 and CYP2D6[1]. The main metabolic pathways include 4R-hydroxylation of the tetrahydroisoquinoline ring and N-oxidation of the quinuclidinyl nitrogen[1][2]. The resulting primary metabolites are the 4R-hydroxy solifenacin, which is pharmacologically active, and this compound, which is considered inactive[3][4]. Further metabolism leads to the formation of 4R-hydroxy N-oxide solifenacin[1][2].

This compound is also recognized as a potential impurity in commercial preparations of solifenacin, forming when the drug is stored under oxidative conditions[3]. This suggests a chemical susceptibility of the quinuclidinyl nitrogen to oxidation, which may be exacerbated in a biological environment under oxidative stress.

The Role of Oxidative Stress in Drug Metabolism

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Drug metabolism, particularly through the CYP450 system, is a known source of ROS[5][6]. During the CYP catalytic cycle, "uncoupling" can occur, leading to the release of superoxide anions and hydrogen peroxide[7]. These ROS can, in turn, affect the activity of drug-metabolizing enzymes and potentially alter the metabolic profile of a drug[5][6].

Hypothesis: Enhanced Formation of this compound under Oxidative Stress

Given that this compound can be formed non-enzymatically under oxidative conditions and that drug metabolism itself can generate ROS, it is hypothesized that a state of oxidative stress in the liver could lead to an increased formation of this compound. This could occur through two primary mechanisms:

-

Direct chemical oxidation: Increased levels of ROS in the vicinity of the metabolizing enzymes could lead to direct, non-enzymatic oxidation of the solifenacin molecule.

-

Altered enzyme activity: Oxidative stress can modulate the activity of CYP and FMO enzymes, potentially favoring the N-oxidation pathway.

Experimental Protocols

To investigate the hypothesis of enhanced this compound formation under oxidative stress, a series of in vitro experiments can be designed.

In Vitro Metabolism of Solifenacin in Human Liver Microsomes under Induced Oxidative Stress

This protocol aims to quantify the formation of this compound from Solifenacin in the presence and absence of an ROS-generating system.

Materials:

-

Human Liver Microsomes (HLMs)

-

Solifenacin succinate

-

This compound analytical standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Oxidative stress inducers:

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (FeSO₄) and L-ascorbic acid

-

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., Solifenacin-d5)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Solifenacin in a suitable solvent (e.g., DMSO, methanol).

-

Prepare stock solutions of the oxidative stress inducers.

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

-

Induction of Oxidative Stress:

-

To the "oxidative stress" group, add the inducing agents (e.g., a final concentration of 100 µM H₂O₂ or a combination of 10 µM FeSO₄ and 100 µM ascorbic acid).

-

The "control" group will not receive any oxidative stress inducers.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the temperature to equilibrate and for the ROS-generating system to become active.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding Solifenacin to a final concentration of, for example, 1 µM.

-

-

Incubation:

-

Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reactions and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the concentrations of Solifenacin and this compound using a validated LC-MS/MS method.

-

Quantification of Solifenacin and this compound by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Solifenacin and this compound.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Solifenacin: m/z 363.2 → 193.2

-

This compound: m/z 379.2 → 193.2 (or another suitable fragment)

-

Internal Standard (Solifenacin-d5): m/z 368.2 → 198.2

-

Data Analysis:

-

Construct calibration curves for both Solifenacin and this compound using their respective analytical standards.

-

Quantify the concentrations of the analyte and metabolite in the experimental samples by comparing their peak area ratios to the internal standard against the calibration curves.

-

Compare the rate of formation of this compound in the control group versus the oxidative stress group.

Data Presentation

The quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: LC-MS/MS Parameters for Quantification of Solifenacin and its N-oxide Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Solifenacin | 363.2 | 193.2 | 25 |

| This compound | 379.2 | 193.2 | 30 |

| Solifenacin-d5 (IS) | 368.2 | 198.2 | 25 |

Table 2: Formation of this compound in Human Liver Microsomes (Example Data)

| Time (min) | This compound Concentration (nM) - Control | This compound Concentration (nM) - Oxidative Stress |

| 0 | 0 | 0 |

| 5 | 1.2 ± 0.2 | 2.5 ± 0.3 |

| 15 | 3.5 ± 0.4 | 7.8 ± 0.6 |

| 30 | 6.8 ± 0.7 | 15.2 ± 1.1 |

| 60 | 12.1 ± 1.3 | 28.9 ± 2.5 |

Visualization of Pathways and Workflows

Metabolic Pathway of Solifenacin

Caption: Metabolic pathways of Solifenacin.

Experimental Workflow

Caption: Workflow for in vitro metabolism study.

Signaling Pathways in Drug-Induced Oxidative Stress

Caption: Key signaling pathways in oxidative stress.

Discussion and Future Directions

The provided experimental framework allows for a systematic investigation into the impact of oxidative stress on the N-oxidation of Solifenacin. Should the hypothesis be confirmed, it would have several implications for drug development and clinical practice. For instance, in patients with underlying conditions associated with hepatic oxidative stress (e.g., non-alcoholic fatty liver disease, alcoholic liver disease), the metabolic profile of Solifenacin could be altered, potentially affecting its efficacy and safety profile.

Future studies could expand on this research by:

-

Investigating the role of specific ROS scavengers to pinpoint the reactive species responsible for enhanced N-oxide formation.

-

Utilizing recombinant human CYP3A4 and FMO enzymes to dissect the enzymatic versus non-enzymatic contributions to N-oxidation under oxidative stress.

-

Exploring the impact of oxidative stress on other metabolic pathways of Solifenacin.

-

Investigating the downstream signaling consequences of altered Solifenacin metabolism in cellular models of hepatocytes.

By understanding the interplay between drug metabolism and cellular redox status, we can better predict and mitigate potential drug-induced toxicities and optimize therapeutic outcomes.

References

- 1. A possible mechanism for initiation of lipid peroxidation by ascorbate in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 5. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Solifenacin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] One of the principal metabolic pathways is the N-oxidation of the quinuclidinyl ring, leading to the formation of Solifenacin N-oxide.[1][2][3] This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, a major metabolite of Solifenacin. The methods described herein are applicable for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices.

This compound is considered a pharmacologically inactive metabolite.[1][2][3] However, its monitoring is crucial for understanding the metabolic profile of Solifenacin, for impurity profiling in drug manufacturing, and for pharmacokinetic studies.

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism, with this compound being one of the major metabolites identified in human plasma and urine.[1][3] The metabolic conversion is primarily mediated by the CYP3A4 enzyme system in the liver.

Figure 1: Simplified metabolic pathway of Solifenacin.

Analytical Methods for this compound Detection

Several analytical techniques can be employed for the detection and quantification of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound, particularly in pharmaceutical preparations where concentrations are relatively high.

Experimental Workflow:

Figure 2: General workflow for HPLC analysis of this compound.

Detailed Protocol for HPLC-UV Analysis of this compound in Tablets:

This protocol is adapted from a method developed for the analysis of Solifenacin and its impurities.

a. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 Series or equivalent with UV detector |

| Column | XBridge C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 50:50 (v/v) mixture of pH 7 ammonium acetate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

b. Reagent and Sample Preparation:

-

Ammonium Acetate Buffer (pH 7): Prepare by dissolving an appropriate amount of ammonium acetate in water and adjusting the pH to 7 with ammonia or acetic acid.

-

Diluent: A mixture of water and acetonitrile.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to achieve a desired concentration.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to a specific amount of Solifenacin succinate into a volumetric flask.

-

Add a solution of NaOH (pH 11) and sonicate for 10 minutes.

-

Add ethanol and DMF and sonicate for another 10 minutes.

-

Make up the volume with acetonitrile and sonicate for a final 10 minutes.

-

Filter the resulting suspension through a 0.45 µm nylon filter before injection.[5]

-

c. Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices like plasma and urine due to its high sensitivity and selectivity.

Experimental Workflow:

Figure 3: General workflow for LC-MS/MS analysis of this compound.

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma:

This protocol is a proposed method based on existing literature for Solifenacin and general principles for N-oxide analysis. Validation is required before routine use.

a. Instrumentation and Chromatographic Conditions:

| Parameter | Proposed Conditions |

| LC System | UPLC system (e.g., Waters ACQUITY) or a high-performance HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient to separate this compound from the parent drug and other metabolites |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

b. Mass Spectrometric Parameters:

The molecular formula of this compound is C₂₃H₂₆N₂O₃, with a molecular weight of 378.47 g/mol . The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 379.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 379.2 | 193.1 (proposed) | To be optimized |

| Solifenacin (for comparison) | 363.2 | 193.1 | To be optimized |

| Internal Standard (e.g., Solifenacin-d5) | 368.2 | 198.1 | To be optimized |

Note: The product ion for this compound is proposed based on the stable fragment of the tetrahydroisoquinoline moiety, which is also observed in the fragmentation of Solifenacin. The characteristic loss of oxygen ([M+H-16]⁺) is also a potential fragmentation pathway for N-oxides and should be investigated during method development.